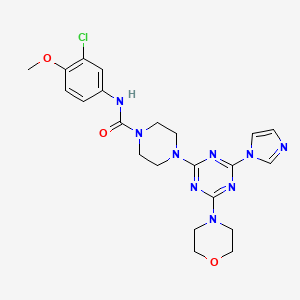

4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(3-chloro-4-methoxyphenyl)piperazine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN9O3/c1-34-18-3-2-16(14-17(18)23)25-22(33)31-8-6-29(7-9-31)19-26-20(30-10-12-35-13-11-30)28-21(27-19)32-5-4-24-15-32/h2-5,14-15H,6-13H2,1H3,(H,25,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUGWSIPJGDVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=N3)N4C=CN=C4)N5CCOCC5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)-N-(3-chloro-4-methoxyphenyl)piperazine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a morpholino group, and a triazine moiety. Its chemical formula can be represented as follows:

- Molecular Formula : C₁₈H₁₈ClN₅O₂

- Molecular Weight : 373.82 g/mol

- LogP : 3.89 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 104.21 Ų

This structural complexity contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with multiple cellular targets:

- Inhibition of Enzymatic Pathways : The imidazole and triazine components are known to inhibit various kinases and enzymes involved in cancer cell proliferation.

- Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .

- Antimicrobial Properties : The presence of the imidazole ring suggests potential antimicrobial activity, as many imidazole derivatives exhibit such properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of the compound against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.5 | Inhibition of tubulin polymerization |

| MDA-MB-231 | 0.8 | Induction of apoptosis via DNA damage |

| A549 | 0.6 | Cell cycle arrest in G2/M phase |

| HeLa | 0.7 | Inhibition of cell migration |

These results indicate that the compound exhibits potent anticancer activity across different cancer types, with IC₅₀ values suggesting effective inhibition at low concentrations.

Antimicrobial Activity

The compound has also been tested for antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound possesses significant antimicrobial properties, making it a candidate for further investigation in treating infections.

Case Study 1: Antitumor Evaluation

A study conducted by Donthiboina et al. explored a series of imidazole-triazine derivatives, including our compound, demonstrating that it inhibited tumor growth in murine models by inducing apoptosis and disrupting microtubule dynamics . The study highlighted its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the compound against various bacterial and fungal strains, revealing its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for this compound, and what challenges exist in optimizing yield and purity?

The compound can be synthesized via reflux-based condensation reactions, such as reacting chalcone derivatives with hydrazine hydrochloride in ethanol (12 hours, 85% yield) . Alternative methods include alkylation of aromatic amines with bis(2-chloroethyl)amine in sulfolane at 150°C to construct the piperazine ring . Challenges include controlling stereochemical purity during large-scale synthesis and optimizing solvent systems (e.g., DMF under inert atmospheres) to prevent side reactions . Purification often requires ethanol washing or column chromatography to isolate the final product .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its molecular integrity?

Key techniques include:

- X-ray diffraction (XRD) for crystallographic confirmation of the triazine and piperazine moieties .

- FTIR and NMR to verify functional groups (e.g., morpholino C-O-C stretch at ~1100 cm⁻¹, imidazole C-H stretches) .

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .

- TEM for nanoscale morphological analysis if the compound is formulated as a drug delivery system .

Q. What preliminary biological screening approaches are appropriate to assess the compound’s therapeutic potential?

Initial screening should include:

- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate anticancer potential, as seen in structurally similar triazole and piperazine derivatives .

- Anti-inflammatory testing via COX-2 inhibition assays, given the activity of analogous thiazolo-triazole compounds .

- Antimicrobial susceptibility testing against Gram-positive/negative bacteria, leveraging the known antibacterial effects of piperazine-containing molecules .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the morpholino and imidazolyl substituents in target binding?

- Morpholino group : Replace with smaller heterocycles (e.g., piperidine) to assess hydrogen-bonding contributions to kinase inhibition .

- Imidazolyl group : Modify substituents (e.g., chloro vs. methoxy) to study electronic effects on receptor affinity . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like EGFR or HER2 .

- Use radiolabeled analogs (e.g., ¹⁴C-morpholino) for binding kinetics studies .

Q. What computational modeling strategies are effective in predicting the compound’s interaction with biological targets?

- Molecular dynamics (MD) simulations to analyze stability in physiological conditions (e.g., solvation in water/lipid bilayers) .

- Density functional theory (DFT) to calculate electronic properties of the triazine core and its influence on reactivity .

- AI-driven QSAR models to predict off-target effects using datasets from similar piperazine derivatives .

Q. What methodologies address contradictions in biological activity data across different experimental models?

- Meta-analysis of dose-response curves to identify model-specific variability (e.g., IC₅₀ differences between 2D vs. 3D cell cultures) .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile in vitro potency with in vivo efficacy .

- Cross-species metabolite profiling (e.g., LC-MS/MS) to account for metabolic stability disparities .

Q. How can process optimization in large-scale synthesis balance yield and stereochemical purity?

- Flow chemistry systems to enhance reproducibility and reduce side reactions .

- Process analytical technology (PAT) for real-time monitoring of intermediates .

- Design of experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading .

Q. What in vivo pharmacokinetic studies are critical, and how should they be designed?

- Oral bioavailability studies in rodent models, with LC-MS quantification of plasma concentrations over time .

- Tissue distribution assays to assess penetration into target organs (e.g., tumors) .

- CYP450 inhibition assays to evaluate metabolic stability and drug-drug interaction risks .

Q. How do the electronic properties of the triazine core influence reactivity and stability?

- Hammett substituent constants to correlate electron-withdrawing/donating groups with hydrolysis rates .

- Accelerated stability testing under varied pH/temperature conditions to identify degradation pathways .

Q. What strategies validate the compound’s selectivity toward intended targets versus off-target effects?

- Kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .

- CRISPR-Cas9 knockout models to confirm target-specific mechanisms .

- Toxicogenomic screening (e.g., RNA-seq) to identify unintended gene expression changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.